(5Z)-5-[[[6-[2-hydroxyethyl(methyl)amino]-1,3-dioxobenzo[de]isoquinolin-2-yl]amino]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves several stepsThe final steps involve the formation of the pyridinecarbonitrile moiety and the coupling of the two main fragments under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the dioxo groups would produce a dihydroxy compound.
Scientific Research Applications
5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
- 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
- 5-Oxo-tetrahydro-furan-2-carboxylic acid ethyl ester
Properties
Molecular Formula |
C24H21N5O5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-[6-[2-hydroxyethyl(methyl)amino]-1,3-dioxobenzo[de]isoquinolin-2-yl]iminomethyl]-1,4-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C24H21N5O5/c1-13-17(11-25)21(31)28(3)22(32)18(13)12-26-29-23(33)15-6-4-5-14-19(27(2)9-10-30)8-7-16(20(14)15)24(29)34/h4-8,12,30,32H,9-10H2,1-3H3/b26-12+ |
InChI Key |
NZESZRUQBWHLIK-RPPGKUMJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C(=C1/C=N/N2C(=O)C3=C4C(=C(C=C3)N(C)CCO)C=CC=C4C2=O)O)C)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NN2C(=O)C3=C4C(=C(C=C3)N(C)CCO)C=CC=C4C2=O)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.